![molecular formula C10H7F3N2 B3111465 3-(Trifluoromethyl)quinolin-5-amine CAS No. 1824276-05-2](/img/structure/B3111465.png)
3-(Trifluoromethyl)quinolin-5-amine
Overview
Description
3-(Trifluoromethyl)quinolin-5-amine is a quinoline derivative. It has a CAS Number of 1824276-05-2 and a molecular weight of 212.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, including 3-(Trifluoromethyl)quinolin-5-amine, often involves reactions such as iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other methods include the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis
The InChI Code for 3-(Trifluoromethyl)quinolin-5-amine is 1S/C10H7F3N2/c11-10(12,13)6-4-7-8(14)2-1-3-9(7)15-5-6/h1-5H,14H2 .Chemical Reactions Analysis
Quinoline derivatives, including 3-(Trifluoromethyl)quinolin-5-amine, can undergo various chemical reactions. For instance, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also be involved in the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)quinolin-5-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature . Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 .Scientific Research Applications
- Antibacterial Activity : Fluorinated quinolines, including 3-(trifluoromethyl)quinolin-5-amine, exhibit potent antibacterial properties . Researchers explore their potential as novel antibiotics.
- Antineoplastic Agents : Some fluorinated quinolines have demonstrated antineoplastic activity, making them promising candidates for cancer treatment .
- Enzyme Inhibition : Quinolines can inhibit various enzymes, leading to potential therapeutic applications .
- Cell Proliferation Inhibition : Novel 2-(trifluoromethyl)quinolin-4-amines have shown anti-proliferative activity against HeLa cell lines .
- Liquid Crystals : Fluorinated quinolines contribute to liquid crystal formulations .
- Cyanine Dyes : Quinoline-based dyes find use in commercial production .
- Researchers investigate synthetic routes for quinolines, aiming for greener and more sustainable processes .
Medicinal Chemistry and Drug Development
Biological Studies
Materials Science and Industrial Applications
Agriculture
Chemical Synthesis and Green Chemistry
Pharmaceuticals
Safety and Hazards
Future Directions
The future directions for 3-(Trifluoromethyl)quinolin-5-amine and similar compounds could involve further exploration of their various biological activities. Trifluoromethyl group-containing drugs have been approved by the FDA for the last 20 years, indicating their potential for therapeutic applications .
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group in organic compounds often contributes to their biological activity . The trifluoromethyl group can enhance the lipophilicity of the compound, which can improve its ability to cross cell membranes and interact with its targets .
Biochemical Pathways
It is known that compounds containing a trifluoromethyl group can have various pharmacological activities
Pharmacokinetics
The trifluoromethyl group can enhance the lipophilicity of a compound, which can potentially improve its bioavailability .
Result of Action
One study found that a compound with a similar structure showed anti-proliferative activity against a non-small cell lung cancer cell line
properties
IUPAC Name |
3-(trifluoromethyl)quinolin-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)6-4-7-8(14)2-1-3-9(7)15-5-6/h1-5H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMXQQDABAFPMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)quinolin-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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